molecular formula C27H27N5O3 B6502612 1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone CAS No. 1005929-40-7

1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone

Cat. No.: B6502612
CAS No.: 1005929-40-7
M. Wt: 469.5 g/mol
InChI Key: LZKWNMIPHABPAZ-UHFFFAOYSA-N
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Description

This compound features a bipyrazol core fused with dihydro-pyrazole and pyrazole rings. Key structural elements include:

  • p-Tolyl and phenyl substituents: Increase lipophilicity, influencing membrane permeability and binding affinity .
  • 2-((2-hydroxyethyl)amino)ethanone side chain: Introduces hydrogen-bonding capacity and water solubility, critical for pharmacokinetics .
  • Molecular formula: C25H22N4O2, molecular weight 410.5 g/mol .

Properties

IUPAC Name

1-[5-(furan-2-yl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-2-(2-hydroxyethylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-19-9-11-20(12-10-19)27-22(18-31(30-27)21-6-3-2-4-7-21)24-16-23(25-8-5-15-35-25)29-32(24)26(34)17-28-13-14-33/h2-12,15,18,24,28,33H,13-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKWNMIPHABPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)CNCCO)C4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(furan-2-yl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bipyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the phenyl and p-tolyl groups: These groups can be added through electrophilic aromatic substitution reactions.

    Incorporation of the hydroxyethylamino group: This step might involve nucleophilic substitution reactions using appropriate amines and alkyl halides.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-(furan-2-yl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring and hydroxyethylamino group can be oxidized under appropriate conditions.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are common.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Preliminary studies indicate that this compound exhibits significant biological activities, which may include:

  • Antimicrobial Properties : The presence of the furan ring is often associated with antimicrobial activity, making it a candidate for further exploration in treating infections.
  • Antioxidant Activity : Similar compounds have shown potential as antioxidants, suggesting that this compound may also contribute to oxidative stress reduction.
  • Anticancer Potential : Bipyrazole derivatives are known for their anticancer properties; thus, this compound could be evaluated for its efficacy against various cancer cell lines .

Applications in Medicinal Chemistry

The unique structural arrangement of 1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone positions it as a promising candidate in several applications:

Drug Development

Due to its potential biological activities, this compound can be explored as a lead compound in drug discovery programs aimed at developing new antimicrobial or anticancer agents.

Interaction Studies

Understanding how this compound interacts with specific molecular targets is crucial. Interaction studies can help elucidate mechanisms of action and guide further modifications to enhance efficacy. Such studies typically involve:

  • Binding assays to determine affinity for specific enzymes or receptors.
  • Cellular assays to assess biological responses upon treatment with the compound.

Mechanism of Action

The mechanism of action of 1-(5-(furan-2-yl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C25H22N4O2 410.5 Furan, p-tolyl, hydroxyethylamino Bipyrazol core, enhanced solubility
1-(5-(Furan-2-yl)-...-morpholinoethanone C29H29N5O3 495.6 Morpholine ring Increased steric bulk, altered pharmacokinetics
2-(5-(4-Fluorophenyl)-...thiazol-4(5H)-one C27H19ClN6O3S 542.99 Thiazole, Cl, NO2 Antimicrobial activity, nitro group toxicity concerns
1-(5-(2-Chloro-6-methylquinolin-3-yl)...ethanone C23H20ClN3O3 421.88 Quinoline, Cl, OCH3 Anticancer potential, high lipophilicity
5-(Benzo[d][1,3]dioxol-5-yl)...methanone C21H16N2O4 360.37 Benzodioxole, furan Antimicrobial efficacy, eco-friendly synthesis

Key Differences and Implications

Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂, Cl in ): Enhance bioactivity but may increase toxicity .

Heterocyclic Core: Bipyrazol vs.

Synthetic Accessibility: The morpholino derivative () requires multi-step functionalization, whereas the target compound’s synthesis is more straightforward but underreported in the literature .

Biological Activity

1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a furan ring, phenyl groups, and a bipyrazole core. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Synthesis and Structure

The synthesis of this compound typically involves several steps:

  • Formation of the Bipyrazole Core : This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
  • Introduction of the Furan Ring : The furan moiety is introduced via Friedel-Crafts acylation.
  • Attachment of Phenyl and p-Tolyl Groups : These groups are incorporated through electrophilic aromatic substitution reactions.
  • Incorporation of Hydroxyethylamino Group : This step may involve nucleophilic substitution reactions with appropriate amines.

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. It may modulate their activity through binding interactions, influencing pathways related to signal transduction, metabolic regulation, or gene expression.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing furan and pyrazoline groups have shown enhanced antiproliferative effects against various neoplastic cell lines. The incorporation of these groups significantly improves the cytotoxicity compared to their analogues .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Type
Compound A100Antibacterial
Compound B125Antibacterial
Compound C200Antifungal

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For example, in vitro assays have demonstrated that it can inhibit the proliferation of cancer cells by targeting key signaling pathways involved in tumor growth . Molecular docking studies suggest that it interacts effectively with protein kinases associated with cancer pathways, indicating its potential as a chemotherapeutic agent .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Derivative 1HT-2928.8
Derivative 2MCF-7124.6
Derivative 3A54956.0

Study on Antiproliferative Effects

A study conducted on a series of pyrazoline derivatives demonstrated that those incorporating the bipyrazole core exhibited superior antiproliferative effects against various cancer cell lines compared to non-pyrazoline analogues. The study utilized cell viability assays to measure the effectiveness of these compounds in inhibiting cell growth .

In Silico Studies

In silico studies have provided insights into the binding affinities of this compound with various kinase proteins implicated in cancer progression. The results indicated favorable binding energies, suggesting that these derivatives could serve as effective inhibitors targeting specific cancer-related pathways .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones, followed by functional group modifications. Key steps include:

  • Step 1 : Formation of the pyrazole core via hydrazine hydrate reaction with a ketone precursor under reflux in glacial acetic acid (4–6 hours, 80–90°C) .
  • Step 2 : Introduction of the furan-2-yl and p-tolyl substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and anhydrous solvents (e.g., THF, DMF) .
  • Step 3 : Functionalization with the 2-hydroxyethylamino group via reductive amination or nucleophilic substitution, using NaBH₃CN or K₂CO₃ as a base .
    Critical parameters : Temperature control (±2°C), solvent purity, and stoichiometric ratios (e.g., 1:1.05 hydrazine:ketone) to minimize side products .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and diastereotopic protons in the dihydropyrazole ring .
  • High-Resolution Mass Spectrometry (HR-MS) : To confirm molecular weight (e.g., expected [M+H]⁺ ion) and detect isotopic patterns .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups .
  • Elemental Analysis (CHNS) : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How can initial pharmacological activity screening be designed for this compound?

  • In vitro assays :
    • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Control experiments : Compare with known pyrazole derivatives (e.g., Celecoxib) to benchmark activity .
  • Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to assess potency and selectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Comparative structural analysis : Use X-ray crystallography (e.g., Acta Crystallographica data ) to correlate stereoelectronic effects (e.g., dihedral angles of the p-tolyl group) with activity discrepancies.
  • Replicate assays under standardized conditions : Control variables like serum concentration in cell culture (e.g., 10% FBS vs. serum-free) to isolate compound effects .
  • Meta-analysis : Cross-reference PubChem bioactivity data with independent studies to identify outliers caused by impurities (e.g., unreacted hydrazine) .

Q. How can computational methods guide structural modifications to enhance target selectivity?

  • Molecular docking : Use AutoDock Vina to predict binding affinity to COX-2 or kinase targets, focusing on interactions with the furan oxygen and hydroxyethylamino group .
  • QSAR modeling : Correlate Hammett constants (σ) of substituents (e.g., p-tolyl vs. phenyl) with IC₅₀ values to design analogs .
  • ADMET prediction : SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks from the thiophene moiety (if present) .

Q. What mechanistic insights can be derived from studying its reactivity under oxidative/reductive conditions?

  • Oxidation pathways : The hydroxyphenyl group forms quinone derivatives in the presence of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), detectable via UV-Vis spectroscopy (λmax ~450 nm) .
  • Reduction pathways : Sodium borohydride reduces the ethanone carbonyl to a secondary alcohol, confirmed by loss of IR C=O stretch and new O-H signal .
  • Stability testing : Monitor degradation in PBS (pH 7.4) at 37°C over 72 hours via HPLC to assess suitability for in vivo studies .

Q. How can structural modifications improve solubility without compromising bioactivity?

  • PEGylation : Introduce polyethylene glycol (PEG) chains to the hydroxyethylamino group to enhance aqueous solubility .
  • Salt formation : React with HCl or sodium acetate to generate water-soluble salts .
  • Prodrug design : Mask the hydroxyl group as a phosphate ester, cleaved in vivo by phosphatases .

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